molecular formula C21H32N2O3 B5214860 ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate

ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate

Cat. No.: B5214860
M. Wt: 360.5 g/mol
InChI Key: KRAGVRAMYSMIIC-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate is a synthetic organic compound featuring a hybrid structure combining a cyclohexyl group, a diethylamino-substituted aromatic amine, and an ester moiety. Key structural attributes include:

  • Cyclohexyl group: Enhances lipophilicity and conformational stability.
  • Diethylamino-phenylamino moiety: Imparts electron-donating properties, influencing reactivity and optical characteristics.
  • Ester functionality: Provides hydrolytic sensitivity and metabolic lability.

Properties

IUPAC Name

ethyl 2-cyclohexyl-3-[4-(diethylamino)anilino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-4-23(5-2)18-14-12-17(13-15-18)22-20(24)19(21(25)26-6-3)16-10-8-7-9-11-16/h12-16,19H,4-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAGVRAMYSMIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C(C2CCCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-(diethylamino)aniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions will introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogs in Cosmetic Colorants

The compound shares functional similarities with cosmetic colorants listed in regulatory inventories, such as CI 44045 (CAS 2580-56-5) and derivatives containing diethylamino-phenyl groups. Below is a comparative analysis:

Property Ethyl 2-Cyclohexyl-3-{[4-(Diethylamino)Phenyl]Amino}-3-Oxopropanoate CI 44045 (CAS 2580-56-5)
Core Structure Cyclohexyl-ester with diethylamino-phenylamide Sulfonated benzylamine-triarylmethane
Functional Groups Ester, tertiary amine, amide Sulfonate, triarylmethane, ammonium
Solubility Likely lipophilic (due to cyclohexyl/ester) Hydrophilic (sulfonate groups)
Applications Hypothesized: Drug intermediates, dyes Cosmetic colorant (restricted)
Regulatory Status Not explicitly regulated Restricted under IV/I for cosmetics

Key Observations :

  • The absence of sulfonate groups in the target compound limits its water solubility compared to CI 44045, which is optimized for cosmetic formulations .
  • Both compounds utilize tertiary amines (diethylamino groups) for electronic modulation, but CI 44045’s triarylmethane backbone enables intense coloration, a feature absent in the ester-based target compound.

Comparison with Aromatic Amine Derivatives

Aromatic amines with diethylamino substituents, such as [4-(Dimethylamino)phenyl]methylene derivatives (CAS 2580-56-5 analogs), exhibit distinct stability and reactivity profiles:

Parameter Target Compound [4-(Dimethylamino)Phenyl]Methylene Analogs
Electron-Donating Capacity Moderate (diethylamino group) High (dimethylamino group)
Stability Susceptible to hydrolysis (ester) Stable in aqueous media (sulfonate/salt forms)
Synthetic Utility Potential intermediate for amide coupling Used as dyes or optical materials

Research Findings :

  • The ester group in the target compound introduces hydrolytic instability, limiting its use in aqueous formulations. In contrast, sulfonated analogs demonstrate enhanced stability, making them suitable for long-term cosmetic applications .
  • Substituent effects (e.g., cyclohexyl vs.

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